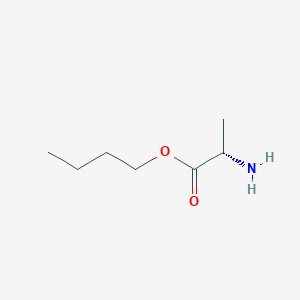
(S)-Butyl 2-aminopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Butyl 2-aminopropanoate is an organic compound that belongs to the class of amino acid esters It is derived from the amino acid alanine, where the carboxyl group is esterified with butanol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Butyl 2-aminopropanoate typically involves the esterification of (S)-2-aminopropanoic acid (L-alanine) with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
(S)-2-aminopropanoic acid+butanolacid catalyst(S)-Butyl 2-aminopropanoate+water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: (S)-Butyl 2-aminopropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to (S)-2-aminopropanoic acid and butanol in the presence of water and an acid or base catalyst.
Transesterification: The ester group can be exchanged with another alcohol in the presence of a catalyst.
Acylation: The amino group can react with acyl chlorides to form amides.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Hydrolysis: (S)-2-aminopropanoic acid and butanol.
Transesterification: New ester compounds depending on the alcohol used.
Acylation: Amides derived from the reaction with acyl chlorides.
科学的研究の応用
(S)-Butyl 2-aminopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Serves as a substrate in enzymatic studies to understand enzyme specificity and activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-Butyl 2-aminopropanoate depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, where the ester bond is hydrolyzed to release (S)-2-aminopropanoic acid. The amino group can participate in various biochemical pathways, interacting with enzymes and receptors.
類似化合物との比較
(S)-Ethyl 2-aminopropanoate: Similar structure but with an ethyl ester group instead of butyl.
(S)-Methyl 2-aminopropanoate: Contains a methyl ester group.
(S)-Isopropyl 2-aminopropanoate: Features an isopropyl ester group.
Uniqueness: (S)-Butyl 2-aminopropanoate is unique due to its butyl ester group, which can influence its solubility, reactivity, and interaction with biological molecules compared to its ethyl, methyl, and isopropyl counterparts. This uniqueness can be leveraged in specific applications where the butyl group provides advantageous properties.
特性
IUPAC Name |
butyl (2S)-2-aminopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJXSCQQRYCPLW-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549380 |
Source


|
| Record name | Butyl L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2885-02-1 |
Source


|
| Record name | Butyl L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
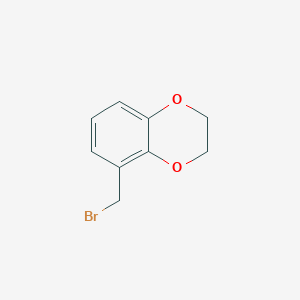
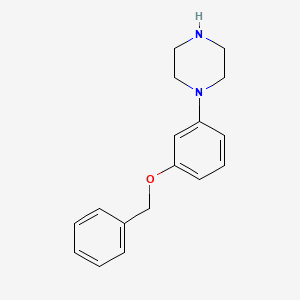
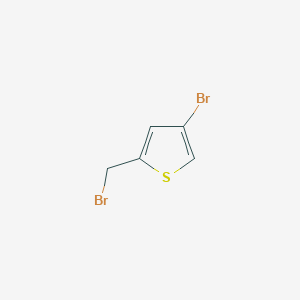
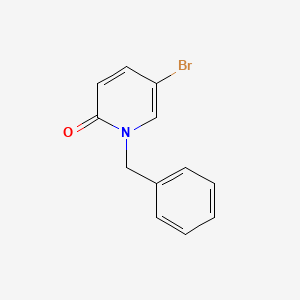
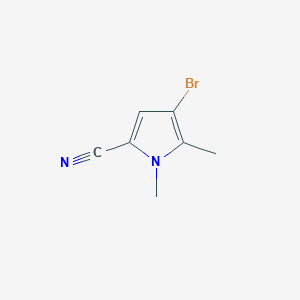
![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
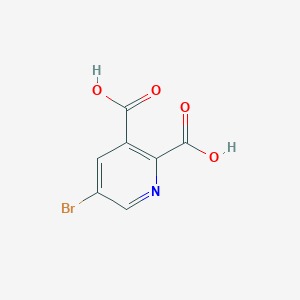
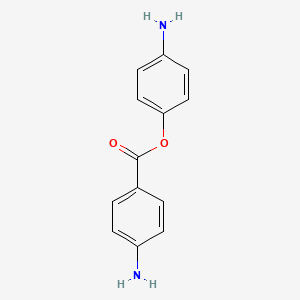
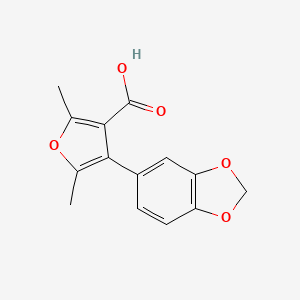
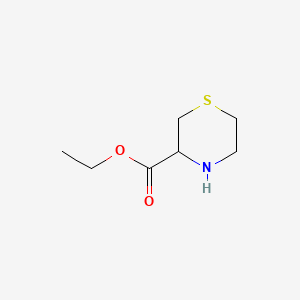
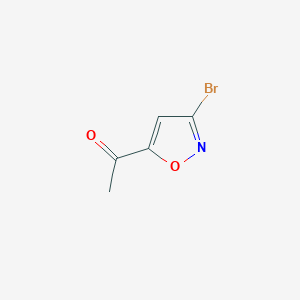
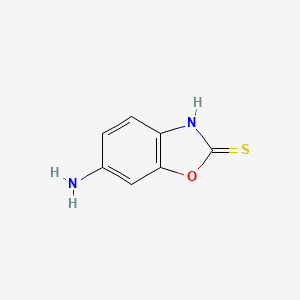
![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)
